7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-carboxylic acid, 3-(3,5-dimethoxy-4-ethoxyphenyl)-
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Overview
Description
7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-carboxylic acid, 3-(3,5-dimethoxy-4-ethoxyphenyl)- is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings. This compound is part of a broader class of triazolothiadiazines, which are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-carboxylic acid, 3-(3,5-dimethoxy-4-ethoxyphenyl)- typically involves a condensation reaction between aryl α-bromo ketones and thiocarbohydrazide. This is followed by treatment with ortho esters in the presence of trifluoroacetic acid under mild conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-carboxylic acid, 3-(3,5-dimethoxy-4-ethoxyphenyl)- has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as an enzyme inhibitor, it can bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling processes .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines, such as:
- 1,2,4-Triazolo(5,1-b)(1,3,5)thiadiazines
- 1,2,4-Triazolo(1,5-c)(1,3,5)thiadiazines
- 1,2,3-Triazolo(5,1-b)(1,3,4)thiadiazines
Properties
CAS No. |
126598-34-3 |
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Molecular Formula |
C15H16N4O5S |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6-carboxylic acid |
InChI |
InChI=1S/C15H16N4O5S/c1-4-24-12-10(22-2)5-8(6-11(12)23-3)13-16-17-15-19(13)18-9(7-25-15)14(20)21/h5-6H,4,7H2,1-3H3,(H,20,21) |
InChI Key |
WXXQSZVSRGXIJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)C2=NN=C3N2N=C(CS3)C(=O)O)OC |
Origin of Product |
United States |
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